molecular formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈ B1145085 Dalbavancin-d6 CAS No. 1126461-54-8

Dalbavancin-d6

カタログ番号 B1145085
CAS番号: 1126461-54-8
分子量: 1822.73
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dalbavancin-d6 is a deuterium-labeled version of Dalbavancin . It is a semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against Gram-positive bacteria . It inhibits Staphylococcus aureus and Bacillus anthracis with MIC90s of 0.06 μg/mL and 0.25 μg/mL, respectively .


Molecular Structure Analysis

Dalbavancin-d6 has a complex molecular structure with a molecular formula of C88H100Cl2N10O28 . It is a large molecule with a projection area of 223-332 A^2 and a van der Waals volume of 1557 A^3 . It has ionizable functions and a hydrophobic side chain .


Chemical Reactions Analysis

The degradation kinetics of Dalbavancin in solution have been evaluated over a pH range of 1–12 at 70°C . The decomposition rate of Dalbavancin was measured as a function of pH, buffer composition, temperature, ionic strength, and drug concentration .


Physical And Chemical Properties Analysis

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%) . Despite being highly protein-bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .

科学的研究の応用

Treatment of Bone and Joint Infections (BJI)

Dalbavancin-d6 is a novel semisynthetic lipoglycopeptide that has shown promise in the treatment of BJI, including osteomyelitis, septic arthritis, spondylodiscitis, and prosthetic joint infection. Its unique pharmacokinetics, characterized by a prolonged half-life, high bactericidal activity against most Gram-positive bacteria, a good safety profile, and high tissue penetration, make it a valuable alternative to conventional therapies .

Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Approved for the treatment of ABSSSI in adults and children, Dalbavancin-d6 offers an extended dosing interval that may reduce the need for frequent hospital visits. This is particularly beneficial for patients requiring prolonged antimicrobial treatment, as it can lead to shorter hospital stays and lower healthcare costs .

Off-Label Use in Osteoarticular Infections

Dalbavancin-d6 has been used off-label for various osteoarticular infections. Clinicians have employed different dosing schedule regimens for the treatment of osteomyelitis, spondylodiscitis, and septic arthritis due to the absence of formal recommendations. Systematic reviews have described its administration schedules and outcomes, highlighting its role in these complex infections .

Treatment of Diabetic Foot Infections

Dalbavancin-d6 has been evaluated for its efficacy in treating diabetic foot infections. Its potent activity against key pathogens and the ability to be administered less frequently make it a promising option for managing these infections, which often require long-term antibiotic therapy .

Alternative to Conventional Antibiotics for MRSA Infections

Due to its potent in vitro activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Dalbavancin-d6 serves as a potential alternative to conventional antibiotics. This is particularly important in the context of rising antimicrobial resistance .

Safety And Hazards

Dalbavancin has demonstrated an excellent safety profile . No statistically significant differences were found between Dalbavancin and comparators in the incidence of adverse events . The most common adverse effects were rash, tachycardia, and nephrotoxicity .

将来の方向性

Dalbavancin has shown great efficacy and a good safety profile, not only in patients with ABSSSI but also in those with osteomyelitis, prosthetic joint infections, and endocarditis . Further randomized clinical trials are needed to assess the optimal dosing schedule depending on the site of infection . Implementing therapeutic drug monitoring for Dalbavancin may represent the future step to achieving optimal pharmacokinetic/pharmacodynamic target attainment .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dalbavancin-d6 involves the incorporation of six deuterium atoms into the Dalbavancin molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Vancomycin hydrochloride", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Sodium cyanoborodeuteride (NaBD3CN)", "Sodium deuteroxide (NaOD)", "Dalbavancin" ], "Reaction": [ "Reduction of vancomycin hydrochloride with NaBD4 in D2O to obtain vancomycin-d6", "Selective reduction of vancomycin-d6 with NaBD3CN in D2O to obtain dalbavancin-d6 intermediate", "Deuterium exchange of dalbavancin-d6 intermediate with NaOD in D2O to obtain final product, dalbavancin-d6" ] }

CAS番号

1126461-54-8

製品名

Dalbavancin-d6

分子式

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

分子量

1822.73

同義語

A-A 1-d6;  BI 397-d6;  Dalbavancin B0-d6;  MDL 63397-d6;  VER 001-d6;  5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。